molecular formula C22H21N7O2S B2412583 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034616-36-7

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2412583
CAS No.: 2034616-36-7
M. Wt: 447.52
InChI Key: BODALMOIOQKSCW-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N7O2S and its molecular weight is 447.52. The purity is usually 95%.
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Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential therapeutic applications, particularly in oncology. Its unique structural features combine imidazo[2,1-b]thiazole and pyrazole moieties, which are known to exhibit various biological activities.

The biological activity of this compound primarily involves its interaction with specific biochemical pathways related to cell growth and proliferation. The imidazo[2,1-b]thiazole moiety is recognized for its anticancer properties, while the pyrazole group may enhance its efficacy by targeting additional cellular mechanisms.

Anticancer Properties

Research indicates that this compound has shown promising results in inhibiting the proliferation of cancer cells. A study highlighted its moderate effectiveness against kidney cancer cells, with a weaker effect observed in prostate cancer and colon cancer cell lines. The compound appears to disrupt critical cellular processes that facilitate tumor growth and survival.

In Vitro Studies

In vitro studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant antiproliferative effects. For instance:

CompoundCell LineIC50 (µM)
This compoundKidney Cancer CellsModerate
Various Imidazo[2,1-b]thiazole DerivativesHeLa Cells0.001 - 0.004

These findings suggest that the compound's structure may be optimized for enhanced activity against specific types of cancer.

Case Studies

Several case studies have reported on the biological activity of similar compounds within the same structural class:

  • Imidazo[2,1-b]thiazole Derivatives : A series of studies indicated that modifications to the imidazothiazole core significantly influence anticancer activity. For example, a derivative exhibited an IC50 value of 1.2 nM against transforming growth factor-beta type I receptor (ALK5), indicating potent inhibitory action.
  • Pyrazole Derivatives : Compounds containing pyrazole rings have shown a range of biological activities including anti-inflammatory and anticancer effects. Research has documented their ability to inhibit various cancer cell lines effectively.

Biochemical Pathways

The compound is believed to interact with multiple biochemical pathways:

  • Cell Cycle Regulation : It may interfere with proteins involved in cell cycle progression.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Signal Transduction : Modulation of signaling pathways that promote tumor growth.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2S/c1-14-11-15(2)29(25-14)19-7-8-21(31)28(26-19)13-20(30)23-17-6-4-3-5-16(17)18-12-27-9-10-32-22(27)24-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODALMOIOQKSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.